molecular formula C13H12BrN B14140324 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide CAS No. 26481-94-7

1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide

Katalognummer: B14140324
CAS-Nummer: 26481-94-7
Molekulargewicht: 262.14 g/mol
InChI-Schlüssel: FQHSKUOQFXDWBM-NBYYMMLRSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide is a quaternary ammonium compound featuring a pyridinium core substituted with a phenylethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide typically involves the quaternization of pyridine with an appropriate phenylethenyl halide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, often under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Pyridine+Phenylethenyl bromide1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide\text{Pyridine} + \text{Phenylethenyl bromide} \rightarrow \text{this compound} Pyridine+Phenylethenyl bromide→1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts or phase transfer agents can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridinium salts.

Wissenschaftliche Forschungsanwendungen

1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in cellular imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with unique electronic properties.

Wirkmechanismus

The mechanism by which 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethenyl group can participate in π-π interactions, while the pyridinium core can engage in ionic interactions with negatively charged biomolecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Phenylethylpyridinium bromide
  • 1-Benzylpyridinium bromide
  • 1-(2-Hydroxyethyl)pyridinium bromide

Uniqueness: 1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide is unique due to the presence of the phenylethenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Eigenschaften

CAS-Nummer

26481-94-7

Molekularformel

C13H12BrN

Molekulargewicht

262.14 g/mol

IUPAC-Name

1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide

InChI

InChI=1S/C13H12N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-12H;1H/q+1;/p-1/b12-9+;

InChI-Schlüssel

FQHSKUOQFXDWBM-NBYYMMLRSA-M

Isomerische SMILES

C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.[Br-]

Kanonische SMILES

C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.